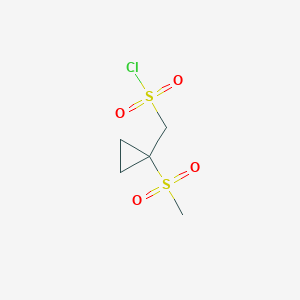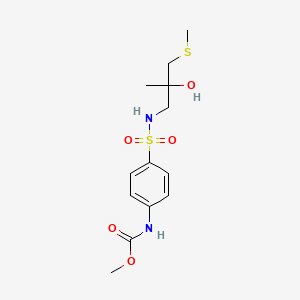
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is known for its distinctive cyclopropyl ring substituted with methanesulfonyl and methylsulfonyl groups, making it a valuable compound in synthetic chemistry.
Preparation Methods
The synthesis of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfide derivatives. Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. For instance, in biological systems, it may interact with amino acid residues in proteins, leading to enzyme inhibition or modification .
Comparison with Similar Compounds
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While methanesulfonyl chloride is simpler and more commonly used, this compound offers a unique cyclopropyl ring structure that provides different reactivity and potential applications. Similar compounds include:
This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry, highlighting its versatility and potential for future applications.
Properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFCYWMFPTOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)





![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)
![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)

![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)

![[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B2414982.png)
